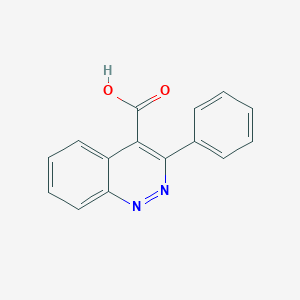

3-Phenylcinnoline-4-carboxylic acid

Beschreibung

Significance of Cinnoline (B1195905) Scaffolds in Heterocyclic Chemistry Research

The structural similarity of cinnoline to other well-known heterocyclic systems like quinoline (B57606) and isoquinoline (B145761) has also fueled research, with scientists often designing cinnoline analogs of existing drugs to explore new structure-activity relationships (SAR). dntb.gov.ua The ability to readily modify the cinnoline scaffold at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive target for synthetic and medicinal chemists.

Evolution of Research Interest in 3-Phenylcinnoline-4-carboxylic Acid and its Analogs

While the broader cinnoline family has been a subject of study for many years, specific interest in this compound can be traced back to early investigations into the synthesis and reactivity of substituted cinnolines. An initial key report in 1966 by H. S. Lowrie detailed the synthesis and reactions of 3-phenylcinnoline-4-carboxylic acids, laying the groundwork for future exploration. acs.org This early work focused on the fundamental chemistry of these compounds, exploring their preparation and the derivatization of the carboxylic acid group.

For a considerable period, research on this specific scaffold remained relatively niche. However, the turn of the 21st century witnessed a renewed interest, largely propelled by the broader boom in drug discovery and the search for novel heterocyclic compounds with therapeutic potential. Researchers began to revisit the this compound framework, viewing it as a promising starting point for the development of new bioactive molecules. The phenyl group at the 3-position and the carboxylic acid at the 4-position offer key points for diversification, allowing for the creation of large libraries of analogs for biological screening.

Overview of Academic Research Trajectories for this compound

Modern academic research on this compound and its analogs is following several key trajectories:

Medicinal Chemistry and Drug Discovery: The primary focus of current research is the synthesis and biological evaluation of novel derivatives for therapeutic applications. Scientists are systematically modifying the phenyl ring and the carboxylic acid moiety to explore their impact on various biological targets. For instance, the carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate properties like cell permeability and metabolic stability. nih.gov Research has particularly intensified in the areas of anticancer and antimicrobial agents, leveraging the known activities of the parent cinnoline scaffold. dntb.gov.ua

Development of Novel Synthetic Methodologies: While classical methods for cinnoline synthesis exist, there is an ongoing effort to develop more efficient, sustainable, and versatile synthetic routes to access the this compound core and its derivatives. This includes the exploration of metal-catalyzed cross-coupling reactions and multi-component reactions that allow for the rapid assembly of molecular complexity from simple starting materials.

Materials Science Applications: The rigid, planar structure and the presence of heteroatoms in the cinnoline ring system make these compounds interesting candidates for applications in materials science. Researchers are investigating the photophysical properties of this compound derivatives for potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic properties through substitution on the phenyl and cinnoline rings is a key area of exploration.

Detailed Research Findings

The following table summarizes key research findings for this compound and its analogs, highlighting the diverse areas of investigation.

| Compound Name | Key Research Finding | Application Area |

| This compound | Foundational compound for the synthesis of various derivatives. Early studies focused on its synthesis and basic reactivity. acs.org | Synthetic Precursor |

| Amide derivatives of this compound | Investigated for their potential as anticancer agents. The amide linkage allows for the introduction of diverse substituents to probe structure-activity relationships. | Medicinal Chemistry |

| Ester derivatives of this compound | Synthesized to improve pharmacokinetic properties such as cell membrane permeability and to act as prodrugs. | Medicinal Chemistry |

| Analogs with substituted phenyl rings | Explored to understand the electronic and steric effects of substituents on biological activity. Electron-withdrawing or -donating groups on the phenyl ring can significantly alter the compound's properties. | Medicinal Chemistry |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylcinnoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHDXUWDLKCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420774 | |

| Record name | 3-phenylcinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10604-21-4 | |

| Record name | 3-phenylcinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10604-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylcinnoline 4 Carboxylic Acid and Its Derivatives

Historical Perspectives on Cinnoline (B1195905) Nucleus Synthesis Relevant to 3-Phenylcinnoline-4-carboxylic Acid

The journey into cinnoline synthesis began in 1883 with V. Richter's pioneering work, which gave the heterocyclic system its name. pnrjournal.com One of the earliest methods for constructing the cinnoline nucleus was the Richter cinnoline synthesis. This reaction involved the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water. This process yielded 4-hydroxycinnoline-3-carboxylic acid, which could then be decarboxylated and the hydroxyl group reductively removed to produce the parent cinnoline heterocycle. wikipedia.org

Other classical methods that have contributed to the understanding and synthesis of the cinnoline core include the Bamberger triazine synthesis and the Borsche cinnoline synthesis. wikipedia.org These early methods, while foundational, often involved harsh reaction conditions and offered limited control over substitution patterns. Over the years, significant efforts have been dedicated to refining these and developing new, more versatile synthetic pathways. researchgate.netnih.gov

Classical Approaches to this compound Synthesis

The classical synthesis of this compound and its analogues has traditionally relied on two main strategies: condensation-cyclization pathways and diazotization-mediated routes.

Condensation-Cyclization Pathways

Condensation-cyclization reactions represent a versatile approach to forming the cinnoline ring system. A prominent example is the Claisen condensation, and its intramolecular variant, the Dieckmann condensation. libretexts.orgmasterorganicchemistry.com These reactions involve the base-catalyzed reaction of an ester with another carbonyl compound to form a β-keto ester. masterorganicchemistry.com In the context of cinnoline synthesis, a diester can undergo an intramolecular Dieckmann condensation to form a cyclic β-keto ester, which can then be further manipulated to yield the desired cinnoline derivative. libretexts.org This method is particularly effective for creating five or six-membered rings. libretexts.org

Another relevant condensation reaction is the Pfitzinger reaction, which traditionally involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. researchgate.netresearchgate.net Modifications of this reaction have been developed to synthesize a variety of heterocyclic carboxylic acids and serve as a conceptual basis for related cyclization strategies.

Diazotization-Mediated Synthetic Routes

Diazotization reactions are a cornerstone of cinnoline synthesis. organic-chemistry.org These methods typically involve the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a subsequent cyclization step. The Widman–Stoermer and Borsche–Herbert cyclizations are classical examples that fall under this category. researchgate.net

The general mechanism involves the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid to diazotize a primary aromatic amine. organic-chemistry.org The resulting diazonium salt is a potent electrophile that can undergo intramolecular cyclization. For instance, the diazotization of specific amino compounds can lead to the formation of the cinnoline ring system. researchgate.net However, the success of these reactions can be limited by the stability of the diazonium intermediate and the potential for side reactions. researchgate.netorganic-chemistry.org An example of an unexpected outcome is the formation of 4-nitro-2-phenylquinoline from the attempted diazotization of 3-amino-2-phenylquinoline-4-carboxylic acid. researchgate.net

Modern Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound, with a strong emphasis on catalytic reactions.

Catalytic Cyclization Reactions

Catalytic cyclization reactions offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance. These reactions can be promoted by various catalysts, including acids and transition metals. For example, lactic acid has been demonstrated as an effective and environmentally friendly catalyst for certain cyclization reactions. iau.ir Lewis acids are also employed to catalyze cyclization, with the ability to switch between kinetic and thermodynamic control by adjusting reaction conditions. nih.gov

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, including cinnolines. Palladium-catalyzed reactions, in particular, have been successfully employed. One notable example is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines. acs.org

Copper-catalyzed reactions have also been explored. These reactions often proceed via a single-electron transfer (SET) mechanism, where the metal catalyst facilitates the formation of radical intermediates that then undergo cyclization. thieme-connect.de For instance, the copper-catalyzed oxidative functionalization of oxime acetates with β-carboxylic acids involves the formation of a radical that leads to the desired product. thieme-connect.de

The Doebner reaction, a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a well-established method for synthesizing quinoline-4-carboxylic acids. nih.govmdpi.com Modern advancements in this area have focused on expanding the substrate scope, particularly for anilines with electron-withdrawing groups, through the use of catalysts like BF₃·THF. nih.gov These developments in quinoline (B57606) synthesis provide valuable insights and analogous strategies that can be adapted for the synthesis of cinnoline-4-carboxylic acid derivatives. researchgate.netcitedrive.comresearchgate.netdntb.gov.uanih.gov

Metal-Free Intramolecular Redox Cyclizations

A notable advancement in the synthesis of cinnoline derivatives involves transition-metal-free intramolecular redox cyclization. This approach offers an environmentally benign alternative to traditional metal-catalyzed methods. One such strategy utilizes the reaction of 2-nitrobenzyl alcohol with benzylamine (B48309). nih.gov In this process, an in situ generated 2-nitrosobenzaldehyde, formed via an intramolecular redox reaction of the 2-nitrobenzyl alcohol, is a key intermediate. nih.gov This intermediate then condenses with benzylamine, followed by a series of transformations including azo isomerization to a hydrazone, cyclization, and subsequent aromatization to yield the final cinnoline product. nih.gov This base-promoted reaction proceeds efficiently without the need for expensive and toxic transition metal catalysts. nih.gov

A proposed mechanism for this transformation begins with the deprotonation of 2-nitrobenzyl alcohol in the presence of a base like CsOH·H₂O, leading to the formation of 2-nitrosobenzaldehyde. This aldehyde then reacts with benzylamine in a condensation reaction. The resulting ortho-azo intermediate undergoes isomerization to form an (E)-2-(2-benzylidenehydrazineyl) benzaldehyde, which then cyclizes and aromatizes to the cinnoline ring system. nih.gov

One-Pot Multicomponent Reactions (MCRs) for Cinnoline Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous MCRs for other nitrogen-containing heterocycles like quinolines and quinoxalines highlight the potential of this approach. manchesterorganics.comscilit.com

For instance, a three-component synthesis of quinoline-4-carboxylic acids has been developed based on the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid. manchesterorganics.com This methodology has been shown to be effective for a range of anilines, including those with electron-withdrawing groups, and is scalable. manchesterorganics.com The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then reacts with pyruvic acid, followed by cyclization and oxidation to the quinoline ring. manchesterorganics.com The use of a Lewis acid catalyst such as BF₃·THF can promote this transformation. manchesterorganics.com

The principles of MCRs, including their atom economy and procedural simplicity, make them an attractive area for future development in the synthesis of this compound and its derivatives.

Reductive Cyclization Protocols for Hydrazone Precursors

The reductive cyclization of hydrazone precursors is a classical and effective method for the formation of N-heterocycles. In the context of cinnoline synthesis, this typically involves the cyclization of arylhydrazones. The condensation of arylhydrazines with appropriate carbonyl compounds can generate hydrazone intermediates, which can then be cyclized under various conditions. rsc.org

For example, the condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of arylhydrazones. These hydrazones can then be cyclized by heating in polar solvents like DMF or ethylene (B1197577) glycol to selectively form pyrazole (B372694) derivatives. rsc.org While this example leads to pyrazoles, the underlying principle of hydrazone formation followed by cyclization is applicable to cinnoline synthesis. The specific precursors required would be derivatives of 2-aminophenyl ketones or acids that can form a hydrazone which, upon cyclization, would yield the cinnoline core.

The following table outlines the yields for the cyclization of various arylhydrazones of cross-conjugated enynones to form styryl-1H-pyrazoles, demonstrating the feasibility of such cyclization reactions.

| Arylhydrazone Substituent | Product | Yield (%) |

|---|---|---|

| 4-Methylphenyl | 1-(4-Methylphenyl)-5-phenyl-3-styryl-1H-pyrazole | 85 |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole | 90 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-5-phenyl-3-styryl-1H-pyrazole | 77 |

| 4-Bromophenyl | 1-(4-Bromophenyl)-5-phenyl-3-styryl-1H-pyrazole | 82 |

Synthetic Routes to Key this compound Intermediates

The synthesis of this compound relies on the availability of key intermediates. One such important precursor is isatin (1H-indole-2,3-dione). The Sandmeyer isatin synthesis is a well-established method for its preparation. This process involves the reaction of aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in the presence of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. nih.govnih.govorgsyn.org This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or methanesulfonic acid, to yield isatin. nih.govnih.gov

The procedure can be summarized in two main steps:

Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution saturated with sodium sulfate. The isonitrosoacetanilide precipitates and can be isolated. nih.gov

Cyclization to Isatin: The dried isonitrosoacetanilide is added to concentrated sulfuric acid at a controlled temperature (typically 60-70°C), followed by heating to complete the reaction. The isatin is then precipitated by pouring the reaction mixture onto ice. nih.gov

Another key intermediate for the synthesis of the target molecule is 2-amino-α-phenyl-α-oxo-benzeneacetic acid or its derivatives. The synthesis of phenylglycine, a related compound, can be achieved through the Strecker synthesis, starting from benzaldehyde, sodium cyanide, and ammonium (B1175870) chloride to form α-aminophenylacetonitrile, which is then hydrolyzed to the amino acid.

Functionalization Strategies for the Cinnoline Ring System

The functionalization of the pre-formed cinnoline ring system is a crucial strategy for creating a diverse range of derivatives. C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including those related to cinnoline, such as quinolines. mdpi.comnih.gov These methods allow for the introduction of various substituents at specific positions of the heterocyclic core.

For instance, palladium-catalyzed C-H arylation has been successfully applied to quinoline N-oxides, demonstrating the feasibility of introducing aryl groups at the C2 position. mdpi.com Similarly, rhodium-catalyzed C-H functionalization has been used for the C3-heteroarylation of N-phenylquinoline-3-carboxamide. nih.gov These methodologies, often guided by directing groups, offer a high degree of control over the position of functionalization.

While direct C-H functionalization of this compound is not extensively reported, the principles established for related heterocycles suggest that similar strategies could be employed. The nitrogen atoms within the cinnoline ring can act as directing groups to guide the metal catalyst to specific C-H bonds, enabling the introduction of new functional groups and the synthesis of a wide array of derivatives.

The table below summarizes some examples of C-H functionalization reactions on quinoline derivatives, which serve as a model for potential functionalization of the cinnoline scaffold.

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Quinoline N-oxide | Indole | Pd(OAc)₂, Ag₂CO₃, Pyridine, TBAB | 2-(Indol-3-yl)quinoline N-oxide | 68 |

| N-Phenylquinoline-3-carboxamide | Thiophene (B33073) | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | N-Phenyl-3-(thiophen-2-yl)quinoline-3-carboxamide | 73 |

Chemical Reactivity and Derivatization Studies of 3 Phenylcinnoline 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

Esterification Reactions and Ester Derivatives

The conversion of 3-Phenylcinnoline-4-carboxylic acid to its corresponding esters can be achieved through several standard synthetic methodologies. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used as the solvent. libretexts.orglibretexts.org

Alternatively, esterification can be carried out under milder conditions. For instance, the reaction of the carboxylate salt with an alkyl halide via an Sₙ2 reaction is a viable route. libretexts.org Another approach involves the use of coupling agents to activate the carboxylic acid. For the synthesis of phenyl esters, diphenyl carbonate can be reacted with the carboxylic acid in the presence of a tertiary amine base at elevated temperatures. rsc.org Borate-sulfuric acid complexes have also been reported as effective catalysts for the direct synthesis of phenyl esters from carboxylic acids and phenols. google.com

While specific examples for the esterification of this compound are not extensively documented in readily available literature, the general principles of these reactions are broadly applicable. For related heterocyclic systems, such as 2-phenylquinoline-4-carboxylic acid, various ester derivatives have been synthesized to explore their biological activities. nih.gov

Table 1: General Methods for Esterification

| Method | Reagents | Conditions | Product Type |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl Ester |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base | Varies | Alkyl Ester |

| Diphenyl Carbonate Method | Diphenyl Carbonate, Tertiary Amine Base | >100 °C | Phenyl Ester |

| Borate-Sulfuric Acid Catalysis | Phenol, Borate-Sulfuric Acid Complex | 75-285 °C | Phenyl Ester |

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound is a crucial transformation for creating derivatives with potential pharmacological applications. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the use of coupling agents is the preferred method for amide bond formation under milder conditions. masterorganicchemistry.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). ajchem-a.com These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. sapub.org

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. dergipark.org.tr This two-step process is highly efficient and widely used in the synthesis of amide derivatives of various heterocyclic carboxylic acids, including those of quinolines and pyrazoles. nih.govresearchgate.net

Table 2: Common Reagents for Amide Synthesis

| Method | Reagents | Role of Reagent |

| Coupling Agent Method | DCC or EDC, with DMAP or HOBt | Activates the carboxylic acid for direct reaction with an amine. |

| Acyl Chloride Method | SOCl₂ or Oxalyl Chloride, followed by an Amine | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |

Hydrazide Formation

Carbohydrazides are important synthetic intermediates and are known for their wide range of biological activities. ajgreenchem.com The formation of 3-phenylcinnoline-4-carbohydrazide can be readily accomplished by reacting a derivative of the parent carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The most common route involves the hydrazinolysis of the corresponding ester derivative (e.g., the methyl or ethyl ester) of this compound. researchgate.net The ester is typically refluxed with an excess of hydrazine hydrate in an alcoholic solvent like ethanol. researchgate.net This method is widely employed for the synthesis of various heterocyclic carbohydrazides. ajgreenchem.commdpi.com

Alternatively, the carbohydrazide (B1668358) can be prepared from the corresponding acyl chloride. In some cases, direct reaction of the carboxylic acid with hydrazine in the presence of a coupling agent can also yield the desired hydrazide. researchgate.net These hydrazides serve as versatile precursors for the synthesis of other heterocyclic systems like oxadiazoles (B1248032) and triazoles. mdpi.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). libretexts.org The ease of decarboxylation of aromatic carboxylic acids depends significantly on the stability of the resulting carbanion intermediate. Simple aromatic carboxylic acids are generally stable and require harsh conditions, such as heating with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), to undergo decarboxylation. libretexts.org

For cinnoline-4-carboxylic acid, the parent compound without the phenyl group, decarboxylation can occur upon heating to its melting point. sigmaaldrich.com The presence of the electron-withdrawing cinnoline (B1195905) ring system can facilitate the removal of the carboxyl group. Some synthetic routes to the parent cinnoline heterocycle even proceed through the decarboxylation of a 4-hydroxycinnoline-3-carboxylic acid intermediate. wikipedia.org

However, for this compound itself, decarboxylation is not a commonly reported reaction under standard conditions and it is generally considered a stable compound. The decarboxylation would lead to the formation of 3-phenylcinnoline. The reaction likely requires high temperatures, possibly in the presence of a catalyst like copper in quinoline (B57606).

Conversion to Related Carboxylic Acid Analogs (e.g., 4-oxo-3-cinnolinecarboxylic acids)

The conversion of this compound into analogs such as 4-oxo-cinnoline derivatives is not a straightforward transformation. The 4-oxo (or 4-hydroxy) tautomer is a common structural motif in related nitrogen heterocycles like quinolines and quinazolines. nih.govmdpi.com

Typically, the synthesis of these 4-oxo heterocycles does not start from the corresponding carboxylic acid. Instead, they are often prepared through cyclization reactions. For example, the synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starts from aniline (B41778) and involves a tandem nucleophilic aromatic substitution/cyclization as a key step. nih.gov Similarly, 4-oxo-3,4-dihydroquinazoline derivatives are synthesized through multi-step sequences. mdpi.com

Therefore, transforming this compound into a 4-oxo analog would likely require a multi-step synthetic sequence rather than a direct conversion, and such a pathway is not prominently described in the literature.

Electrophilic Aromatic Substitution on the Cinnoline Moiety

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. lkouniv.ac.in In this compound, there are two aromatic systems susceptible to electrophilic attack: the phenyl ring at position 3 and the bicyclic cinnoline ring system.

The cinnoline ring is a π-deficient heteroaromatic system due to the presence of the two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack compared to benzene (B151609). lkouniv.ac.in Furthermore, under the acidic conditions often required for SₑAr reactions (e.g., nitration or sulfonation), the nitrogen atoms of the cinnoline ring are likely to be protonated, which further increases the deactivation of the ring. libretexts.org

The substituents already present on the molecule will direct any potential substitution. The carboxylic acid group is a deactivating group and a meta-director. The phenyl group is an activating group and an ortho-, para-director. The cinnoline ring itself, being a heterocyclic system, will also influence the position of substitution.

Given the strong deactivation of the cinnoline ring, electrophilic substitution is more likely to occur on the appended phenyl ring at the 3-position. The cinnoline ring attached to the phenyl group would act as a deactivating substituent, directing incoming electrophiles to the meta-position of the phenyl ring. However, if the reaction were to occur on the cinnoline ring, it would likely take place at positions that are least deactivated by the nitrogen atoms and the carboxylic acid group.

Common electrophilic aromatic substitution reactions include:

Nitration: Performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Halogenation: Involves reacting with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com

Sulfonation: Achieved by heating with fuming sulfuric acid (H₂SO₄ containing SO₃). This reaction is often reversible. masterorganicchemistry.com

Specific experimental data on the electrophilic aromatic substitution of this compound is scarce. However, based on the general principles of reactivity for substituted aromatic and heteroaromatic compounds, any such reaction would require forcing conditions, and the substitution pattern would be a result of the combined directing effects of the existing functional groups.

Nitration Studies of Cinnoline-4-carboxylic Acids

The nitration of cinnoline derivatives is a challenging transformation due to the electron-deficient nature of the heterocyclic ring, which deactivates it towards electrophilic aromatic substitution. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) that are effective for benzene and other electron-rich aromatics are often too harsh or ineffective for systems like cinnoline. orgchemres.org

For aromatic and α,β-unsaturated carboxylic acids, an alternative reaction pathway known as decarboxylative nitration can occur. chemrevlett.com In this process, the carboxylic acid group is replaced by a nitro group. This reaction often proceeds via a radical mechanism and can be promoted by reagents such as nitric acid in combination with a radical initiator or by metallic nitrates. orgchemres.orgchemrevlett.com

Given these principles, two potential outcomes could be hypothesized for the nitration of this compound, as detailed in the table below. However, specific experimental studies on the nitration of this compound are not extensively documented in the reviewed literature. The phenyl group at the C-3 position would likely undergo nitration under standard conditions, but the orientation (ortho, meta, para) would depend on the specific reagents and the protonation state of the cinnoline nitrogens.

Table 1: Plausible Nitration Pathways for this compound

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Notes |

| Decarboxylative Nitration | Fe(NO₃)₃·9H₂O or similar nitrating agent, typically in a solvent like DMF at elevated temperatures. chemrevlett.com | 4-Nitro-3-phenylcinnoline | The -COOH group is replaced by a -NO₂ group. This pathway avoids electrophilic substitution on the deactivated ring. |

| Electrophilic Nitration | Mixed acid (HNO₃/H₂SO₄) | Nitration on the C-3 phenyl ring (e.g., 3-(4-nitrophenyl)cinnoline-4-carboxylic acid) and/or on the benzo ring of the cinnoline system. | This reaction is generally difficult on the cinnoline ring itself. The benzo ring positions (C-5, C-6, C-7, C-8) are more likely to react than the pyridazine (B1198779) ring, but are still deactivated. |

Sulphonation Studies of Cinnoline-4-carboxylic Acids

Similar to nitration, the direct sulfonation of the cinnoline ring system is an electrophilic aromatic substitution that is significantly hindered by the electron-withdrawing nature of the diazine core. The reaction typically requires strong reagents like fuming sulfuric acid (oleum).

There are no specific studies found detailing the sulfonation of this compound. Based on general chemical principles, the reaction would be expected to proceed sluggishly, if at all, on the cinnoline nucleus. The more likely site of reaction would be the pendant phenyl group at the C-3 position. The reversibility of sulfonation could potentially be used as a strategy to introduce a sulfonic acid group as a temporary blocking or directing group in a synthetic sequence.

Nucleophilic Substitutions on the Cinnoline Ring System

Nucleophilic substitution reactions are generally more favorable on electron-deficient heterocyclic systems like cinnoline compared to their carbocyclic analogs. libretexts.orglibretexts.org The reaction involves the attack of a nucleophile on a carbon atom, leading to the displacement of a leaving group. libretexts.org

In this compound, there are no inherent leaving groups on the ring, such as a halogen. Therefore, direct nucleophilic substitution on the ring is not a primary reaction pathway. The most prominent site for nucleophilic attack is the carbonyl carbon of the carboxylic acid group, leading to standard nucleophilic acyl substitution reactions (e.g., formation of esters, amides, or acid chlorides). mdpi.com

For nucleophilic substitution to occur on the cinnoline ring itself, a precursor with a suitable leaving group would be required. For instance, if a 4-chloro-3-phenylcinnoline were used, the chlorine atom at the C-4 position would be activated towards displacement by various nucleophiles (e.g., amines, alkoxides, cyanides) due to the electron-withdrawing effect of the adjacent nitrogen atom (N-1) and the phenyl group.

Cycloaddition and Annulation Reactions Forming Fused Systems

The C-3 and C-4 positions of the cinnoline ring, particularly when functionalized, provide a scaffold for the construction of fused heterocyclic systems. The 3-phenyl and 4-carboxy groups in the target molecule can be seen as synthons for building additional rings.

The synthesis of the pyrimido[5,4-c]cinnoline ring system has been reported, often starting from 4-aminocinnoline-3-carboxylic acid derivatives. researchgate.net These precursors can be cyclized with single-carbon reagents (like formamide (B127407) or orthoformates) to form the fused pyrimidine (B1678525) ring.

Starting from this compound, a plausible synthetic route to a 2-phenylpyrimido[5,4-c]cinnolin-4-one would involve the following steps, which are outlined in the table below. This strategy leverages the existing C-4 carboxylic acid and introduces the necessary nitrogen functionality.

Table 2: Proposed Synthesis of a Pyrimido[5,4-c]cinnoline Derivative

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Amidation | 1. SOCl₂ or (COCl)₂ 2. NH₄OH / NH₃ | 3-Phenylcinnoline-4-carboxamide | Convert the carboxylic acid to a primary amide. |

| 2 | Hofmann Rearrangement | Br₂ / NaOH or similar reagent | 4-Amino-3-phenylcinnoline | Convert the amide to a primary amine, providing the key N-C-C=O precursor. |

| 3 | Cyclization / Annulation | Triethyl orthoformate (HC(OEt)₃), followed by heating. | 2-Phenylpyrimido[5,4-c]cinnoline | Forms the pyrimidine ring. The amine attacks the orthoformate, followed by cyclization. |

| Alternative to Step 3 | Cyclization with Formamide | HCONH₂, heat | 2-Phenylpyrimido[5,4-c]cinnolin-4(3H)-one | A common method to build a 4-pyrimidinone ring onto an ortho-amino-carboxamide or related precursor. |

The formation of a fused pyrazole (B372694) ring would require reacting the C-3 and C-4 positions with a reagent containing a N-N bond, such as hydrazine or its derivatives. For this compound, a synthetic strategy would first require converting the carboxylic acid into a group that can react with a dinucleophile like hydrazine.

One potential, though speculative, pathway involves converting the carboxylic acid to a β-keto ester equivalent. For example, the acid could be converted to its corresponding methyl ketone. The resulting 4-acetyl-3-phenylcinnoline would possess a 1,3-dicarbonyl-like relationship between the C-3 phenyl (acting as a masked carbonyl) and the C-4 acetyl group, which could then be cyclized with hydrazine to form a pyrazolo[3,4-c]cinnoline derivative.

The versatile functionality of the cinnoline core allows for various other annulation reactions. The synthesis of diverse fused systems often relies on metal-catalyzed cross-coupling and cyclization strategies. nih.gov For example, a halogenated derivative of this compound could undergo intramolecular cyclization or intermolecular reactions with di-functional reagents to build other heterocyclic rings, such as those containing oxazole, thiazole, or other diazine systems, onto the cinnoline framework. The specific reaction would depend on the functional groups introduced onto the parent molecule.

Mechanistic Investigations of 3 Phenylcinnoline 4 Carboxylic Acid Reactions

Reaction Mechanism Elucidation for Cinnoline (B1195905) Synthesis

The formation of the cinnoline ring system, a bicyclic heteroaromatic structure containing two adjacent nitrogen atoms, can be achieved through various synthetic routes. Two classical methods, the Richter synthesis and the von Niementowski synthesis, are particularly relevant to the formation of cinnoline derivatives.

The Richter cinnoline synthesis , first reported in 1883, traditionally involves the diazotization of an o-aminophenylpropiolic acid derivative. In the context of 3-phenylcinnoline-4-carboxylic acid, a plausible precursor would be 2-amino-α-phenyl-β-acetylenecarboxylic acid. The proposed mechanism commences with the diazotization of the aromatic amine with nitrous acid to form a diazonium salt. This is followed by an intramolecular cyclization, where the diazonium group is attacked by the nucleophilic alkyne. Subsequent tautomerization and aromatization lead to the formation of the stable cinnoline ring.

The von Niementowski cinnoline synthesis offers an alternative pathway, typically involving the reaction of an anthranilic acid derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. While less commonly cited for this specific substitution pattern, a hypothetical von Niementowski approach to this compound could involve the condensation of anthranilic acid with a β-keto ester or a similar reactive species that can provide the phenyl group at the 3-position and the carboxylic acid at the 4-position. The mechanism is thought to proceed through the formation of a Schiff base, followed by an intramolecular condensation and subsequent dehydration to yield the cinnoline ring.

A comparison of key features of these two synthetic routes is presented in Table 1.

| Feature | Richter Cinnoline Synthesis | von Niementowski Cinnoline Synthesis |

| Starting Materials | o-Aminophenylpropiolic acid derivative | Anthranilic acid and a β-keto compound |

| Key Intermediate | Arenediazonium salt | Schiff base |

| Bond Formation | Intramolecular cyclization of diazonium salt | Intramolecular condensation |

| Typical Product | Cinnoline with substituents determined by the propiolic acid | γ-Hydroxyquinoline derivatives (can be adapted for cinnolines) |

Mechanistic Pathways of Carboxylic Acid Derivatization

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of derivatization reactions, most notably esterification and amidation.

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol forms a tetrahedral intermediate. Proton transfer and the elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yield the corresponding ester. The mechanism is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation of this compound to form amides requires the activation of the carboxylic acid, as amines are generally less nucleophilic than alcohols and can be protonated by the carboxylic acid. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism with these reagents involves the formation of a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of a tetrahedral intermediate which collapses to give the amide and a urea (B33335) byproduct. The general steps for these derivatizations are outlined in Table 2.

| Derivatization | Reagents | Key Mechanistic Steps |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Proton transfer and elimination of water. 5. Deprotonation to yield the ester. |

| Amidation | Amine, Coupling Agent (e.g., EDC) | 1. Activation of carboxylic acid to form an O-acylisourea intermediate. 2. Nucleophilic attack by the amine. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate to form the amide and a urea byproduct. |

Studies on Intramolecular Redox Processes in Cinnoline Formation

The synthesis of cinnolines can also proceed through pathways that involve intramolecular redox reactions, particularly when starting from nitro-substituted precursors. For instance, the synthesis of cinnoline derivatives from o-nitrobenzylidene compounds provides a compelling example of such a process.

A plausible mechanistic pathway for the formation of a cinnoline ring system via an intramolecular redox reaction could begin with the reduction of a nitro group to a nitroso group. This can be achieved using various reducing agents. The newly formed nitroso group can then participate in a cyclization reaction. In a hypothetical scenario leading to a this compound precursor, an o-nitrobenzylidene derivative could undergo an intramolecular cyclization where the nitroso group is attacked by a carbanion generated from the side chain. Subsequent dehydration and aromatization would lead to the cinnoline ring.

Recent studies have shown that a transition-metal-free intramolecular redox cyclization can be used to synthesize cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). This reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox reaction. This intermediate then condenses with benzylamine, followed by isomerization, cyclization, and aromatization to yield the cinnoline product. While not directly producing this compound, this demonstrates the feasibility of intramolecular redox processes in cinnoline synthesis.

Hydrogen Bonding Dynamics in Carboxylic Acid Systems

The carboxylic acid group of this compound plays a crucial role in its supramolecular chemistry, primarily through the formation of hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are held together by a pair of strong O-H···O hydrogen bonds. This dimerization significantly influences the physical properties of the compound, such as its melting point and solubility.

The presence of the cinnoline ring, with its two nitrogen atoms, introduces the possibility of additional hydrogen bonding interactions. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the nitrogen atoms of the cinnoline ring is a possibility, although this would depend on the steric and electronic factors of the molecule. More likely are intermolecular hydrogen bonds between the carboxylic acid and the nitrogen atoms of neighboring molecules, leading to the formation of extended chains or more complex three-dimensional networks in the solid state.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are invaluable for studying hydrogen bonding. The O-H stretching vibration of a carboxylic acid in a dimeric form typically appears as a very broad and intense band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration is also sensitive to hydrogen bonding, with the frequency for a dimer usually appearing at a lower wavenumber (around 1710 cm⁻¹) compared to a free monomer. X-ray crystallography would provide definitive evidence of the hydrogen bonding patterns in the solid state, revealing the precise bond lengths and angles of these interactions and confirming the supramolecular structure.

| Interaction Type | Description | Spectroscopic Evidence (FTIR) |

| Carboxylic Acid Dimer | Two molecules linked by a pair of O-H···O hydrogen bonds. | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch ~1710 cm⁻¹. |

| Intermolecular N···H-O | Hydrogen bond between a cinnoline nitrogen and the carboxylic acid proton of another molecule. | Shift in the O-H and C=O stretching frequencies. |

| Intramolecular N···H-O | Hydrogen bond between a cinnoline nitrogen and the carboxylic acid proton within the same molecule. | Likely to cause a downfield shift of the OH proton in ¹H NMR and a shift in the O-H stretching frequency in IR. |

Advanced Characterization Methodologies in 3 Phenylcinnoline 4 Carboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 3-Phenylcinnoline-4-carboxylic acid.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org For this compound, the proton of the carboxylic acid group is expected to be highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group, typically resonating in the downfield region of 10-12 ppm. libretexts.orglibretexts.org Protons on the phenyl and cinnoline (B1195905) rings will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific coupling patterns (singlets, doublets, triplets, etc.) arise from the interactions between neighboring non-equivalent protons and are invaluable for assigning specific protons to their positions within the fused ring system.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.orglibretexts.org The aromatic carbons of the phenyl and cinnoline rings will have signals in the approximate range of 120-150 ppm. The exact chemical shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atoms in the cinnoline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 165.0 - 175.0 |

| Aromatic Protons (Cinnoline & Phenyl Rings) | 7.0 - 8.5 (multiplets) | 120.0 - 150.0 |

Note: These are predicted values based on typical ranges for similar functional groups and aromatic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum is expected to show several characteristic absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. vscht.czspectroscopyonline.com The broadness of this peak is a result of intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state. spectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is expected around 1680-1710 cm⁻¹, with the conjugation to the aromatic cinnoline ring potentially shifting it to a lower wavenumber. spectroscopyonline.com Additionally, C=C and C=N stretching vibrations from the aromatic rings will appear in the 1450-1600 cm⁻¹ region, and C-H bending vibrations will be observed at lower wavenumbers. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong) |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

| Carboxylic Acid O-H | Bend | 900 - 960 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com Compounds with conjugated systems, such as this compound, exhibit characteristic absorption maxima (λ_max). The extensive conjugation provided by the phenyl-substituted cinnoline system is expected to result in strong absorptions in the UV region. While simple carboxylic acids absorb at wavelengths too low to be useful (around 210 nm), the extended π-system in this compound will shift the absorbance to longer wavelengths. libretexts.orgresearchgate.net The spectrum is likely to display multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact position of these maxima can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₀N₂O₂), the molecular ion peak [M]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (250.25 g/mol ). scbt.com

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org In the case of this compound, the stability of the aromatic system may lead to a prominent molecular ion peak. Fragmentation of the heterocyclic ring system can also occur, providing further structural clues. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 250 | Molecular Ion |

| [M-OH]⁺ | 233 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 205 | Loss of carboxyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. utoronto.ca For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often employed. The polarity of the eluent can be adjusted to optimize the separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org Due to its polar carboxylic acid group, this compound is expected to have a relatively low Rf value, indicating strong interaction with the polar silica gel stationary phase. wisc.edu The presence of a single spot under various eluent conditions is a good indicator of the compound's purity. Visualization of the spots on the TLC plate can often be achieved under UV light due to the compound's conjugated aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a model of the crystal's unit cell and the arrangement of its constituent molecules.

For this compound, a successful crystallographic analysis would yield a wealth of structural information. This would include the determination of the crystal system, space group, and the precise dimensions of the unit cell. Furthermore, it would provide highly accurate measurements of bond lengths and angles within the molecule, as well as the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the packing of the molecules in the crystal lattice.

A hypothetical data table for the crystallographic analysis of this compound would resemble the following:

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

| Density (calculated) | Undetermined |

No published data is currently available for the crystallographic parameters of this compound.

Calorimetric Studies of Reaction Energetics

Calorimetry is a key experimental technique used to measure the heat changes that accompany chemical reactions. Such studies are fundamental to understanding the thermodynamics of a compound, providing data on enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. This information is crucial for predicting the spontaneity and feasibility of chemical processes involving the compound.

In the context of this compound, calorimetric studies could be employed to determine its standard enthalpy of formation, a critical thermodynamic quantity. Techniques such as bomb calorimetry could be used to measure the heat of combustion, from which the enthalpy of formation can be calculated. Other calorimetric methods, like isothermal titration calorimetry (ITC), could be utilized to study the energetics of its binding interactions with other molecules, which is particularly relevant in medicinal chemistry research.

A representative data table for the reaction energetics of a hypothetical reaction involving this compound is presented below:

| Thermodynamic Parameter | Value |

| Enthalpy Change (ΔH) | Undetermined |

| Entropy Change (ΔS) | Undetermined |

| Gibbs Free Energy (ΔG) | Undetermined |

| Heat Capacity Change (ΔCp) | Undetermined |

Specific calorimetric data for reactions involving this compound are not found in the current body of scientific literature.

Computational and Theoretical Chemistry Applications to 3 Phenylcinnoline 4 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and equilibrium geometry of molecules. For derivatives of cinnoline-4-carboxylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure. rsc.orgwikipedia.org This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

The optimization provides detailed information on bond lengths, bond angles, and dihedral angles. In the related compound, cinnoline-4-carboxylic acid, theoretical calculations have determined the precise parameters of its bicyclic core and carboxylic acid substituent. rsc.org The introduction of a phenyl group at the 3-position of the cinnoline (B1195905) ring in 3-Phenylcinnoline-4-carboxylic acid would lead to a non-planar structure, with a specific dihedral angle between the cinnoline and phenyl ring systems. This twisting is a result of steric hindrance and the electronic interactions between the two aromatic rings. DFT calculations can precisely model these geometric parameters, which are crucial for understanding the molecule's packing in a crystal lattice and its fit into a biological receptor. rsc.org

Table 1: Representative Calculated Geometric Parameters for Cinnoline-4-Carboxylic Acid (Analogue) This table is based on data for the analogue compound, cinnoline-4-carboxylic acid, as a reference for the core structure.

| Parameter | Bond | Calculated Value (Å or °) | Reference |

|---|---|---|---|

| Bond Length | N-N | ~1.30 | rsc.orgwikipedia.org |

| C-C (ring) | 1.35 - 1.41 | rsc.orgwikipedia.org | |

| C=O | ~1.21 | rsc.orgwikipedia.org | |

| O-H | ~0.97 | rsc.orgwikipedia.org | |

| Bond Angle | N-N-C | ~120 | rsc.orgwikipedia.org |

| O-C=O | ~123 | rsc.orgwikipedia.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.govresearchgate.net This method is crucial for predicting electronic absorption spectra (like UV-Vis spectra), understanding photophysical processes such as fluorescence, and analyzing the nature of electronic transitions. chemrxiv.orgnih.gov

For aromatic compounds like this compound, TD-DFT calculations can identify the energies of vertical excitations from the ground state to various excited states. nih.gov These calculations reveal the character of the transitions, which are typically π-π* transitions for such conjugated systems. The analysis includes the specific molecular orbitals involved in the transition (e.g., from the HOMO to the LUMO) and the oscillator strength, which indicates the intensity of the corresponding spectral band. chemrxiv.org While specific TD-DFT studies on this compound are not prevalent, research on analogous quinoline (B57606) derivatives demonstrates that this method successfully predicts their absorption spectra and provides insights into their optical properties. rsc.orgchemrxiv.org Such an analysis is vital for designing molecules with specific light-absorbing or emitting properties for applications in materials science or as biological probes. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. aps.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, docking studies can be performed to explore its potential as an inhibitor of various enzymes. Structurally related quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of targets like protein kinase CK2, histone deacetylases (HDACs), and proteins from pathogens responsible for malaria and tuberculosis. aps.orgscbt.comresearchgate.net A typical docking simulation would place the this compound molecule into the active site of a target protein. The simulation then calculates the most stable binding poses and a corresponding docking score, which estimates the binding affinity. scbt.com The analysis of the best pose reveals key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, and π-π stacking or hydrophobic interactions involving the phenyl and cinnoline rings. researchgate.net These insights are critical for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its binding potency and selectivity. aps.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmdpi.com

DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. rsc.org For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions of the aromatic rings, representing the molecule's ability to donate electrons. The LUMO is typically located on electron-deficient sites and represents the ability to accept electrons. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. mdpi.com Studies on the parent cinnoline-4-carboxylic acid have provided values for these parameters, which serve as a baseline for understanding the phenyl-substituted derivative. rsc.orgwikipedia.org The addition of the phenyl group is expected to influence these energy levels, likely lowering the energy gap and modifying the regions of electron density.

Table 2: Calculated Frontier Orbital Energies for Cinnoline-4-Carboxylic Acid (Analogue) This table uses data for the analogue compound to illustrate the typical values obtained from DFT calculations.

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.7 to -7.0 | rsc.orgwikipedia.org |

| ELUMO | -2.5 to -2.8 | rsc.orgwikipedia.org |

| Energy Gap (ΔE) | 4.0 to 4.5 | rsc.orgwikipedia.org |

Electrophilicity and Chemical Hardness Calculations

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2. Harder molecules have a larger energy gap and are less reactive. chemrxiv.org

Chemical Potential (μ) relates to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. chemrxiv.org

Global Electrophilicity Index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). Molecules with ω > 1.5 eV are generally classified as strong electrophiles.

These indices provide a quantitative scale for reactivity. For this compound, these calculations would help classify its electrophilic or nucleophilic nature, providing insights into its potential reaction mechanisms. chemrxiv.org

Table 3: Calculated Global Reactivity Descriptors for Cinnoline-4-Carboxylic Acid (Analogue) Values are derived from the FMO energies of the analogue compound.

| Descriptor | Formula | Approximate Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | ~2.1 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.8 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~5.5 eV |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). nih.gov This analysis partitions a molecule into atomic basins and identifies critical points in the electron density field where the gradient of the density is zero. nih.govrsc.org

Of particular chemical significance are the (3, -1) critical points, also known as bond critical points (BCPs), which exist between two chemically bonded atoms. The properties of the electron density at these BCPs, such as the value of the density itself (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the bond. researchgate.net

A high ρb and a negative Laplacian (∇²ρb < 0) are characteristic of shared-shell interactions , such as covalent bonds.

A low ρb and a positive Laplacian (∇²ρb > 0) indicate closed-shell interactions , which include ionic bonds, hydrogen bonds, and van der Waals interactions.

A topological analysis of this compound would allow for the characterization of all its chemical bonds, including the covalent bonds within the aromatic rings, the polar bonds of the carboxylic acid, and any intramolecular hydrogen bonds. This provides a rigorous, quantitative description of the bonding that goes beyond simple Lewis structures. nih.gov

Theoretical Studies on Hydrogen Bonding Networks

The presence of a carboxylic acid group makes this compound a prime candidate for forming extensive hydrogen bonding networks, which dictate its crystal structure and influence its physical properties. Theoretical studies can model these interactions to predict the most stable supramolecular arrangements.

The most common and robust hydrogen-bonding motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is known as a supramolecular homosynthon. However, the cinnoline ring contains nitrogen atoms that are also potential hydrogen bond acceptors. Therefore, competitive hydrogen bonding can occur, leading to the formation of chain or sheet structures held together by O-H···N interactions (supramolecular heterosynthons). Computational studies can evaluate the relative energies of these different hydrogen-bonded aggregates to predict the most likely crystal packing arrangement or the behavior of the molecule in co-crystals.

Biological Activities and Pharmacological Potential of 3 Phenylcinnoline 4 Carboxylic Acid and Its Derivatives

Anti-inflammatory Properties

Derivatives of the cinnoline (B1195905) scaffold have demonstrated notable anti-inflammatory effects in various experimental models. Research has explored different structural modifications of the cinnoline nucleus to enhance this activity. For instance, the synthesis of piperazine (B1678402) derivatives of cinnoline has been a focus of investigation for their anti-inflammatory potential, which is often evaluated using the carrageenan-induced rat paw edema model pnrjournal.com.

In one study, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and assessed for their anti-inflammatory capabilities. The results indicated that compounds containing an electron-donating group on the benzoyl ring had greater anti-inflammatory activity than those with electron-withdrawing groups nih.gov. The anti-inflammatory response, measured as percentage inhibition of edema, ranged from 3.49% to 58.20% pnrjournal.com. Two compounds, 5a and 5d, which incorporated a pyrazoline ring, showed significant anti-inflammatory activity with inhibition percentages of 58.50% and 55.22%, respectively pnrjournal.com. Another class of derivatives, 6-sulphonamido-cinnolines, has also been screened for anti-inflammatory properties using a bovine serum albumin denaturation model pnrjournal.com. Furthermore, the compound Cinnopentazone, which features a cinnoline core, is recognized for its anti-inflammatory action ijper.org.

| Derivative Class | Test Model | Key Findings/Activity | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline derivatives (e.g., 5a, 5d) | Carrageenan-induced rat paw edema | Compound 5a showed 58.50% inhibition; Compound 5d showed 55.22% inhibition. | pnrjournal.com |

| 6-Sulphonamido-cinnolines | Bovine serum albumin denaturation | Screened for anti-inflammatory activity. | pnrjournal.com |

| Cinnopentazone | Not specified | Identified as an anti-inflammatory agent. | ijper.org |

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

The cinnoline framework is a constituent of various compounds exhibiting a wide range of antimicrobial activities. Cinnoline derivatives have been shown to be effective against bacteria, fungi, and protozoa nih.govijper.org.

Antibacterial: The antibacterial potential of cinnoline derivatives is well-documented pnrjournal.com. Cinnoxacin, a notable antibiotic, contains a cinnoline nucleus and functions by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication ijper.org. In other research, a novel series of condensed cinnoline derivatives demonstrated promising antibacterial efficacy pnrjournal.com.

Antifungal and Antitubercular: Studies have also highlighted the antifungal and antitubercular properties of these compounds. Pyrazole-based cinnoline derivatives have been synthesized and shown to possess significant antitubercular and antifungal activity nih.gov. Specifically, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was identified as a particularly potent agent nih.gov. Substituted cinnoline imidazole (B134444) derivatives have also been tested, with chloro-substituted compounds showing good antifungal activity against C. albicans and A. niger rroij.com.

Antiprotozoal: The therapeutic reach of cinnoline derivatives extends to antiprotozoal activity. One derivative demonstrated notable potency against the amastigote form of a protozoan parasite, with an effective concentration of 0.24 μM nih.gov.

| Derivative/Compound | Activity Type | Mechanism/Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Cinnoxacin | Antibacterial | Inhibition of DNA gyrase | Established antibiotic. | ijper.org |

| Condensed Cinnoline Derivatives | Antibacterial | Various bacteria | Promising efficacy. | pnrjournal.com |

| Pyrazole (B372694) based cinnoline (Compound 10) | Antifungal, Antitubercular | Fungi and Mycobacteria | Identified as a potent agent. | nih.gov |

| Unnamed Cinnoline Derivative | Antiprotozoal | Amastigotes | Potent activity (0.24 μM). | nih.gov |

| Substituted Cinnoline Imidazoles | Antifungal | C. albicans, A. niger | Moderate to good activity. | rroij.com |

Anticancer and Antitumor Activities

The cinnoline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents pnrjournal.comnih.govijper.orgresearchgate.net. Researchers have successfully developed a series of cinnoline derivatives that act as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer nih.gov.

In a notable study, several of the synthesized cinnoline derivatives displayed inhibitory activities against PI3Ks in the nanomolar range. One of the most effective compounds, designated as compound 25 , exhibited significant micromolar inhibitory potency against three distinct human tumor cell lines, with IC50 values of 0.264 μM, 2.04 μM, and 1.14 μM nih.gov. This demonstrates the potential of the cinnoline core structure for generating effective antiproliferative agents.

| Derivative Class/Compound | Mechanism of Action | Target Cell Lines | IC50 Values | Reference |

|---|---|---|---|---|

| Cinnoline Derivatives (e.g., Compound 25) | PI3K Inhibition | Human tumor cell lines (unspecified) | 0.264 µM, 2.04 µM, 1.14 µM | nih.gov |

Antihypertensive and Hypotensive Actions

Cinnoline and its derivatives have been identified as possessing antihypertensive properties pnrjournal.comijper.org. While detailed studies specifically on 3-phenylcinnoline-4-carboxylic acid are limited in this context, the broader class of cinnoline compounds is recognized for its potential to lower blood pressure. This bioactivity is considered one of the key pharmacological domains of the cinnoline core structure pnrjournal.com. In contrast, more extensive research is available on the related quinoline (B57606) derivatives, where compounds like 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline have shown excellent antihypertensive activity, suggesting that aryloxypropanolamine side chains may contribute to this effect researchgate.netnih.gov.

Antiulcer Activity

The sedative and anti-ulcer effects of cinnoline acyl derivatives have been noted in the scientific literature, highlighting another facet of their pharmacological potential ijper.org. While specific mechanistic studies on cinnoline derivatives are not extensively detailed in the provided context, research on structurally related acylquinoline derivatives offers valuable insights. These related compounds have been investigated for their ability to inhibit the gastric H+/K+ ATPase, also known as the proton pump nih.gov. For example, the acylquinoline derivative AU-413 was found to protect against gastric damage and reduce gastric acid secretion, with ED50 values of 12 mg/kg and 41 mg/kg in different ulcer models nih.gov. This suggests a potential mechanism by which cinnoline derivatives may exert their anti-ulcer effects.

Human Neutrophil Elastase (HNE) Inhibitory Activity

A significant area of research for cinnoline derivatives has been their role as inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases nih.govnih.gov. A series of HNE inhibitors built on a cinnoline scaffold has been synthesized and evaluated. These compounds were found to be reversible competitive inhibitors of HNE nih.govnih.gov.

The inhibitory potency of these derivatives was quantified, with the most active compound, designated 18a , demonstrating a strong inhibitory activity with an IC50 value of 56 nM. This particular compound also exhibited favorable chemical stability, with a half-life of 114 minutes, making it a promising candidate for further development nih.govnih.gov. Molecular docking studies have further elucidated the binding interactions, showing that cinnoline derivatives can interact with the HNE active site, specifically with the catalytic Ser195 residue nih.govnih.gov.

| Compound | Inhibitory Activity (IC50) | Chemical Stability (t1/2) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 18a | 56 nM | 114 min | Reversible competitive inhibitor | nih.govnih.gov |

Central Nervous System (CNS) Activities (e.g., Psychotropic, Benzodiazepine (B76468) Receptor Modulation)